4-Chloro-5,7-dimethoxyquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

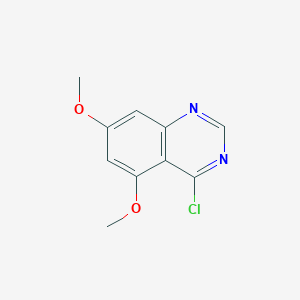

4-Chloro-5,7-dimethoxyquinazoline is a chemical compound belonging to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,7-dimethoxyquinazoline typically involves several key steps:

Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.

Chlorination: Finally, chlorination of the hydroxy compound produces this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5,7-dimethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted quinazoline derivatives.

Oxidation and Reduction: These reactions can modify the functional groups attached to the quinazoline ring.

Cross-Coupling Reactions: Such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced biological activities or different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antineoplastic Drug Intermediates

- Cabozantinib and Tivozanib : 4-Chloro-5,7-dimethoxyquinazoline serves as a key intermediate in the synthesis of cabozantinib and tivozanib, both of which are used in cancer therapy. Cabozantinib is primarily indicated for metastatic medullary thyroid carcinoma and advanced renal cell carcinoma, while tivozanib is utilized for treating renal cell carcinoma .

- Vasodilators

- Epidermal Growth Factor Receptor Inhibitors

Case Study 1: Synthesis of Cabozantinib

A study highlighted the efficient synthesis route for cabozantinib using this compound as an intermediate. The method demonstrated a high yield with minimal waste products, showcasing its potential for large-scale production in pharmaceutical manufacturing.

Case Study 2: Development of Doxazosin

Research on doxazosin's synthesis emphasized the importance of this compound as an intermediate. The study reported successful outcomes in terms of yield and purity, reinforcing its application in producing effective vasodilators for clinical use .

Wirkmechanismus

The mechanism of action of 4-Chloro-5,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cell proliferation and survival, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-6,7-dimethoxyquinazoline

- 2-Chloro-6,7-dimethoxyquinazoline

- 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Uniqueness

4-Chloro-5,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing targeted therapies and studying structure-activity relationships in medicinal chemistry .

Biologische Aktivität

4-Chloro-5,7-dimethoxyquinazoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with various nucleophiles under controlled conditions. The compound can also be derived from other quinazoline derivatives through substitution reactions. The yield and purity of the synthesized compound are critical factors influencing its biological activity.

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays potent activity against various Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate inhibition | |

| Candida albicans | Moderate inhibition |

These findings suggest its potential use in treating bacterial infections.

Anticancer Activity

Quinazolines, including this compound, have been investigated for their anticancer properties. They are known to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis.

Case Study: RET Kinase Inhibition

A study highlighted the effectiveness of quinazolines in inhibiting RET kinase, which is implicated in several cancers. The compound demonstrated selective inhibition of RET activity, suggesting its potential as a therapeutic agent in RET-positive tumors.

| Cancer Type | Inhibition Effect | Reference |

|---|---|---|

| Medullary thyroid cancer | Significant | |

| Lung adenocarcinoma | Significant |

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has shown promise in several other areas:

- Anti-inflammatory Activity : Some studies indicate that quinazolines can reduce inflammation markers in vitro.

- Antiviral Properties : Preliminary results suggest potential activity against certain viral infections.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes such as Sortase A, which is crucial for bacterial virulence.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Receptor Binding : It binds to various receptors involved in inflammation and cancer progression.

- Enzyme Inhibition : The compound inhibits key enzymes that facilitate disease processes.

- Gene Expression Modulation : It may influence gene expression related to cell proliferation and apoptosis.

Eigenschaften

IUPAC Name |

4-chloro-5,7-dimethoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-6-3-7-9(8(4-6)15-2)10(11)13-5-12-7/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGIKZVZNHHDAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622828 |

Source

|

| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884340-91-4 |

Source

|

| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.